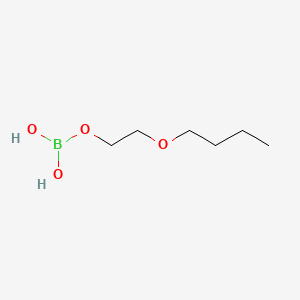
Ethanol, 2-butoxy-, ester with boric acid (H3BO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-butoxy-, ester with boric acid (H3BO3) is a chemical compound formed by the esterification of ethanol, 2-butoxy- with boric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-butoxy-, ester with boric acid typically involves the reaction of ethanol, 2-butoxy- with boric acid under controlled conditions. The reaction is carried out by mixing the reactants in a suitable solvent and heating the mixture to facilitate esterification. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of ethanol, 2-butoxy-, ester with boric acid involves large-scale esterification processes. These processes are designed to maximize efficiency and minimize waste. The use of catalysts and advanced reaction technologies ensures the consistent production of high-quality ester .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-butoxy-, ester with boric acid undergoes various chemical reactions, including:
Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.
Oxidation and Reduction: While esters are generally resistant to oxidation and reduction, under specific conditions, they can undergo these reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst.
Transesterification: Alcohol, acid or base catalyst.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Ethanol, 2-butoxy- and boric acid.
Transesterification: A different ester and ethanol, 2-butoxy-.
Oxidation and Reduction: Various oxidized or reduced products depending on the conditions.
Scientific Research Applications
Ethanol, 2-butoxy-, ester with boric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological samples
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations
Industry: Utilized in the production of coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of ethanol, 2-butoxy-, ester with boric acid involves its interaction with molecular targets and pathways. The ester can act as a stabilizing agent, enhancing the stability of certain compounds. It can also participate in chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-butoxy-: A parent alcohol used in the synthesis of the ester.
Boric acid (H3BO3): A parent acid used in the synthesis of the ester.
Other esters of boric acid: Compounds with similar structures but different alcohol components.
Uniqueness
Ethanol, 2-butoxy-, ester with boric acid is unique due to its specific combination of ethanol, 2-butoxy- and boric acid, which imparts distinct properties and applications. Its stability, reactivity, and versatility make it valuable in various scientific and industrial fields .
Properties
CAS No. |
93165-87-8 |
|---|---|
Molecular Formula |
C6H15BO4 |
Molecular Weight |
161.99 g/mol |
IUPAC Name |
2-butoxyethoxyboronic acid |
InChI |
InChI=1S/C6H15BO4/c1-2-3-4-10-5-6-11-7(8)9/h8-9H,2-6H2,1H3 |
InChI Key |
MOTJXNVLIOHPNP-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


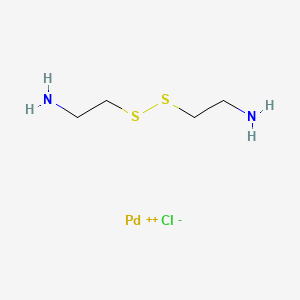
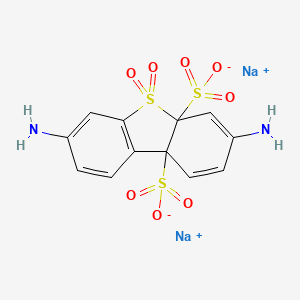
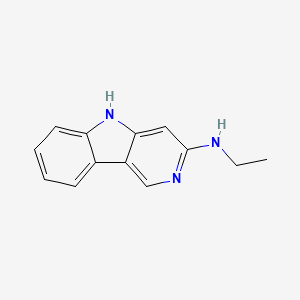

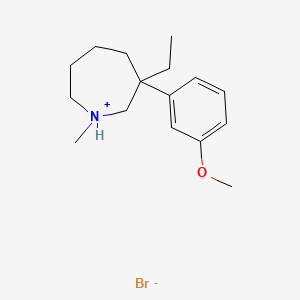
![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)

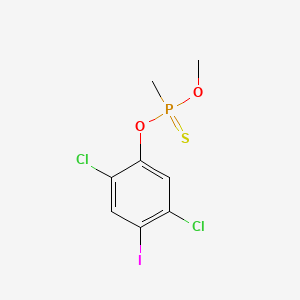
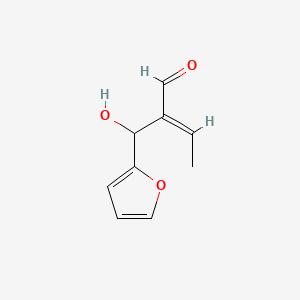
![(E)-but-2-enedioic acid;N-ethyl-N-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]ethanamine](/img/structure/B12687144.png)
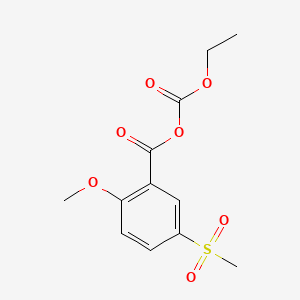
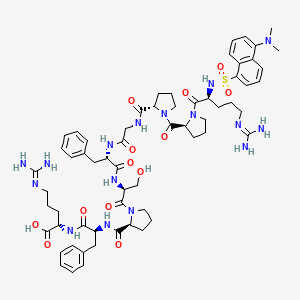

![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
